molecular formula C9H13Cl2N3 B1424368 (2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride CAS No. 672325-34-7

(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride

Cat. No. B1424368
M. Wt: 234.12 g/mol
InChI Key: PUVDYSOJNCQCFT-UHFFFAOYSA-N
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Description

“(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride” is a chemical compound that belongs to the benzodiazole family1. It is a white crystalline powder that is soluble in water1. This compound has gained significant attention in scientific research2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride”. However, benzodiazole derivatives are often synthesized through various methods such as benzoylation of substituted phenols3.



Molecular Structure Analysis

The molecular formula of “(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride” is C9H13Cl2N32. Its molecular weight is 234.12 g/mol2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride”. However, benzodiazole derivatives are known to participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

“(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride” is a white crystalline powder that is soluble in water1. Its molecular weight is 234.12 g/mol2.


Scientific Research Applications

  • Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid

    • Application : This compound has been studied using vibrational spectroscopy, quantum computational and molecular docking studies .
    • Methods : Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .
    • Results : The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Safety And Hazards

I couldn’t find specific safety and hazard information for “(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride”. However, it’s always important to handle chemical compounds with care and appropriate safety measures.


Future Directions

The future directions of “(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride” are not clearly mentioned in the available resources. However, given its significance in scientific research2, it’s likely that further studies will continue to explore its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVDYSOJNCQCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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